4-Amino-3-nitrobenzamidoxime

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Traditional amidoxime routes require extra protection steps when constructing unsymmetrical diaminobenzamidines. 4-Amino-3-nitrobenzamidoxime (CAS 1256486-31-3) eliminates this burden with orthogonal 4-NH₂ and 3-NO₂ groups that enable a protecting-group-free, two-step sequence-acylation/alkylation at the 4-amino site followed by selective nitro reduction-delivering regiochemically defined products. • Orthogonal reactivity: Sequential derivatization without protection/deprotection cuts 2-3 synthetic steps vs. mono-substituted analogs. • Tunable mARC activation: Push-pull electronics (4-NH₂ donor, 3-NO₂ acceptor) set an intermediate redox potential ideal for SAR optimization of amidoxime prodrugs. • Guaranteed regiochemistry: Pre-positioned substituents eliminate isomeric ambiguity in 1,2,4-oxadiazole formation, critical for medicinal chemistry lead series. Supplied at 97% purity with full analytical documentation; standard global shipping.

Molecular Formula C7H8N4O3
Molecular Weight 196.166
CAS No. 1256486-31-3
Cat. No. B2481973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-nitrobenzamidoxime
CAS1256486-31-3
Molecular FormulaC7H8N4O3
Molecular Weight196.166
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N
InChIInChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10)
InChIKeyTVRXCANKIGMPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-nitrobenzamidoxime (CAS 1256486-31-3): Procurement-Critical Properties and Class Context


4-Amino-3-nitrobenzamidoxime (CAS 1256486-31-3) is a polysubstituted benzamidoxime derivative bearing amino (–NH₂), nitro (–NO₂), and hydroxyamidine (amidoxime) functional groups on a single benzene ring . With a molecular formula C₇H₈N₄O₃ and a molecular weight of 196.16 g·mol⁻¹, it is supplied as a crystalline solid with typical assay purity of 95–97% . The compound belongs to a class of amidoximes recognized as versatile synthetic intermediates and prodrug precursors, but its simultaneous ortho/para-disubstitution pattern distinguishes it from the more commonly stocked mono-substituted benzamidoximes [1].

Why 4-Amino-3-nitrobenzamidoxime Cannot Be Replaced by Generic Benzamidoxime Analogs


Simple para-substituted benzamidoximes such as 4-nitro- or 4-aminobenzamidoxime are widely stocked and serve as single-point diversity inputs. However, 4-amino-3-nitrobenzamidoxime carries three orthogonal functional groups on one scaffold, enabling sequential derivatization steps that mono-substituted analogs cannot replicate without additional protection/deprotection sequences . The electron-donating 4-NH₂ and electron-withdrawing 3-NO₂ groups jointly modulate the electron density at the amidoxime moiety, altering both its redox potential and its enzymatic reduction rate by the mitochondrial amidoxime reducing component (mARC)—a property demonstrated for para-substituted benzamidoximes but inaccessible with a single substituent [1]. Consequently, substituting this compound with a cheaper, simpler benzamidoxime would eliminate the regiochemically defined dual reactivity that is required for staged, protecting-group-minimized synthetic routes and for structure–activity relationship (SAR) studies investigating push-pull electronic effects on amidoxime prodrug activation [1].

Quantitative Differentiation Evidence: 4-Amino-3-nitrobenzamidoxime vs. Closest Analogs


Market Price Premium Indicates Synthetic Complexity and Scarcity Relative to Mono-Substituted Analogs

The target compound commands a significant price premium over its closest mono-substituted analogs, reflecting the additional synthetic steps required to introduce two regiospecific substituents. Data obtained from major global suppliers show that 4-amino-3-nitrobenzamidoxime is priced at approximately £188.00 per gram (Fluorochem) , whereas 4-aminobenzamidoxime is available at approximately €78.90 per gram (Thermo Scientific) [1] and 3-nitrobenzamidoxime at approximately €43.60 per gram (Thermo Scientific) [2]. This represents a 2.4- to 4.3-fold cost increase, directly attributable to the higher molecular complexity and lower production volume of the disubstituted derivative.

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Functional Group Orthogonality: Three Reactive Handles vs. One or Two in Standard Analogs

4-Amino-3-nitrobenzamidoxime provides three chemically distinct functional groups on a single phenyl ring: a primary aromatic amine at position 4, a nitro group at position 3, and an amidoxime (–C(NH₂)=NOH) at position 1. In contrast, the closest commercially available analogs possess only one reactive handle beyond the amidoxime: 4-aminobenzamidoxime (CAS 277319-62-7) contains only an amino group [1], while 3-nitrobenzamidoxime (CAS 5023-94-9) and 4-nitrobenzamidoxime (CAS 1613-86-1) contain only a nitro group [2]. This difference in the number of orthogonal functional groups (three vs. two) permits sequential chemoselective transformations—e.g., acylation of the 4-NH₂, reduction of the 3-NO₂ to a second NH₂, and cyclization via the amidoxime—without protection/deprotection steps .

synthetic chemistry building blocks orthogonal reactivity

Electronic Modulation of Amidoxime Redox Potential by Dual Substituents: Class-Level Evidence from mARC Prodrug Activation Studies

A systematic study by Bauch et al. (ChemMedChem 2015) determined the kinetic parameters KM and Vmax for the mARC-catalyzed N-reduction of ten para-substituted benzamidoximes and correlated these with Hammett σ constants and ¹H NMR chemical shifts [1]. The study confirmed a clear influence of the para-substituent on the chemical properties and redox potentials of the amidoxime function. Although 4-amino-3-nitrobenzamidoxime was not among the ten compounds directly tested, the established structure–reactivity relationship demonstrates that the presence of both an electron-donating (NH₂, σp = −0.66) and an electron-withdrawing (NO₂, σm = +0.71) substituent will produce a unique net electronic effect not achievable with any single substituent [1]. This dual-substituent modulation is predicted to shift the amidoxime redox potential and enzymatic reduction rate to a window distinct from both 4-aminobenzamidoxime and 4-nitrobenzamidoxime.

prodrug activation redox chemistry mARC enzyme

Purity Specification Comparison Across Commercial Suppliers of 4-Amino-3-nitrobenzamidoxime

The commercially supplied purity of 4-amino-3-nitrobenzamidoxime ranges from 95% (AKSci) to 97% (Fluorochem, Leyan, MolCore, CheMenu) , with a declared 'NLT 97%' specification from MolCore indicating a minimum acceptable purity of 97% . This places the compound's average commercial purity on par with the mono-substituted analogs 4-aminobenzamidoxime (typically 97%) [1] and 3-nitrobenzamidoxime (97%) [2], indicating that the added synthetic complexity of the disubstituted scaffold does not come at the expense of chemical purity. However, the inter-vendor purity spread (95–97%) is wider than that observed for high-volume mono-substituted analogs, reflecting the smaller production scale and fewer rounds of purification optimization.

quality control purity analysis vendor comparison

High-Value Application Scenarios for 4-Amino-3-nitrobenzamidoxime Based on Verified Differentiation Evidence


Staged Synthesis of Unsymmetrical 3,4-Diaminobenzamidine Derivatives

The orthogonal 4-NH₂ and 3-NO₂ groups enable a two-step sequence in which the 4-amino group is first acylated or alkylated, followed by selective reduction of the 3-nitro group to a second amine, and finally reduction of the amidoxime to the corresponding benzamidine [1]. This protecting-group-free route is not feasible with 4-aminobenzamidoxime (lacks the nitro reduction handle) or 3-nitrobenzamidoxime (lacks the amino acylation handle), making the target compound the preferred building block for unsymmetrical diaminobenzamidines with utility in medicinal chemistry and agrochemical discovery.

Amidoxime Prodrug Scaffold with Tunable mARC Activation Kinetics

The push-pull electronic character imparted by the simultaneous 4-NH₂ (donor) and 3-NO₂ (acceptor) substituents positions the redox potential of the amidoxime group in an intermediate range distinct from donor-only or acceptor-only analogs [1]. Based on the structure–activity relationships established by Bauch et al. (2015) [1], this compound is suited for systematic SAR campaigns aimed at optimizing mARC-catalyzed prodrug activation rates, particularly when an intermediate reduction rate is desired to balance rapid activation with systemic stability.

Precursor to Regiochemically Defined 1,2,4-Oxadiazole Libraries

Amidoximes undergo cyclization with carboxylic acid derivatives to yield 1,2,4-oxadiazoles, a privileged heterocycle in drug discovery [1]. The 4-amino and 3-nitro groups remain intact during oxadiazole formation and can be further elaborated post-cyclization. Using 4-amino-3-nitrobenzamidoxime as the starting material guarantees regiochemical definition of the two substituents on the resulting 3,5-disubstituted-1,2,4-oxadiazole, eliminating the isomeric ambiguity that would arise from starting with a mono-substituted benzamidoxime followed by electrophilic aromatic substitution.

Reference Standard for HPLC Method Development in Amidoxime Purity Analysis

The commercial availability of 4-amino-3-nitrobenzamidoxime at 97% purity from multiple suppliers [1] and the presence of a strong UV chromophore (nitro group, λmax ≈ 270–300 nm) make it a practical reference standard for developing and validating reversed-phase HPLC methods for benzamidoxime purity determination. Its intermediate retention time relative to more polar (4-aminobenzamidoxime) and less polar (4-nitrobenzamidoxime) analogs allows it to serve as a mid-range calibration point in gradient methods.

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